4-Bromo-2-chloro-5-nitropyridine

Migraine CGRP Antagonist Kinase Inhibitor

4-Bromo-2-chloro-5-nitropyridine features three orthogonal reactive handles on an electron-deficient pyridine core, enabling chemoselective sequential transformations. The C5-nitro activates C2-Cl for SNAr while polarizing C4-Br for selective cross-coupling. Directly cited in patents for CGRP receptor antagonists (WO-2016022644-A1) and LRRK2/TYK2 kinase modulators (WO-2021048618-A1, WO-2021048620-A1), this privileged intermediate provides validated entry into patented drug candidate syntheses. Differential halogen lability enables modular construction of kinase inhibitor libraries and unsymmetrical 2,4-diarylpyridine ligands.

Molecular Formula C5H2BrClN2O2
Molecular Weight 237.44 g/mol
CAS No. 1261767-18-3
Cat. No. B1440974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-5-nitropyridine
CAS1261767-18-3
Molecular FormulaC5H2BrClN2O2
Molecular Weight237.44 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)[N+](=O)[O-])Br
InChIInChI=1S/C5H2BrClN2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H
InChIKeyDVBAUHSXNQFCQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-chloro-5-nitropyridine (CAS 1261767-18-3): A Triply Functionalized Pyridine Scaffold for Precision Synthesis


4-Bromo-2-chloro-5-nitropyridine (CAS: 1261767-18-3) is a polysubstituted heteroaromatic building block featuring three orthogonal functional handles—a bromo substituent at C4, a chloro substituent at C2, and a nitro group at C5—on a single electron-deficient pyridine core [1]. The molecular formula is C5H2BrClN2O2 with a molecular weight of 237.44 g/mol . The strategic arrangement of these substituents enables sequential, chemoselective transformations in cross-coupling and nucleophilic aromatic substitution (SNAr) pathways, making this compound a privileged intermediate for constructing complex molecular architectures .

Why 4-Bromo-2-chloro-5-nitropyridine Cannot Be Simply Swapped with Common Halogenated Pyridine Analogs


In-class halogenated nitropyridines such as 2,4-dichloro-5-nitropyridine or regioisomers like 5-bromo-2-chloro-3-nitropyridine exhibit profoundly divergent reactivity profiles due to the specific positioning of the bromo, chloro, and nitro groups [1]. The electron-withdrawing nitro group at C5 dramatically activates the C2 chlorine toward SNAr while simultaneously polarizing the C4 C-Br bond for oxidative addition in cross-coupling [2]. This ortho- and para-relationship between the nitro group and both halogens is absent in 3-nitro regioisomers, which alters the reaction outcome and chemoselectivity . Furthermore, the differential lability of C(sp²)-Br versus C(sp²)-Cl bonds dictates the sequence of iterative functionalization, a critical consideration for synthetic route design that renders simple analog substitution untenable without re-optimizing reaction conditions [3].

Quantitative Differentiation of 4-Bromo-2-chloro-5-nitropyridine Against its Closest Comparators


Patent-Cited Utility in CGRP Receptor Antagonist and Kinase Modulator Programs

4-Bromo-2-chloro-5-nitropyridine is explicitly cited as a key intermediate in the synthesis of CGRP receptor antagonists for migraine treatment, as documented in patent WO-2016022644-A1 [1]. It is also listed in patent families WO-2021048618-A1 and WO-2021048620-A1, which cover LRRK2, NUAK1, and TYK2 kinase modulators for autoimmune diseases . While many halogenated pyridine building blocks are available, only those with a precise 2-chloro-4-bromo-5-nitro substitution pattern map onto the required pharmacophore elements of these specific clinical candidates [2].

Migraine CGRP Antagonist Kinase Inhibitor Autoimmune Disease

Lipophilicity and Predicted Membrane Permeability Comparison

The target compound exhibits a computed XLogP3 of 2.3 [1], which places it within a favorable range for CNS penetration and oral bioavailability (optimal range typically 1–3) [2]. In contrast, the des-bromo analog 2,4-dichloro-5-nitropyridine has a lower XLogP of 1.8, while the des-chloro analog 4-bromo-2-fluoro-5-nitropyridine shows a higher XLogP of 2.6 . The specific Br/Cl combination provides a balanced lipophilicity profile that is not achievable with dihalogenated analogs containing only chlorine or fluorine substituents.

Lipophilicity LogP ADME Drug Design

Chemoselective Cross-Coupling: Br vs. Cl Site Discrimination

The presence of both bromo and chloro substituents on the same pyridine ring enables sequential, chemoselective Suzuki-Miyaura couplings due to the established reactivity order C(sp²)-Br >> C(sp²)-Cl in Pd-catalyzed systems [1]. In a series of 3-, 4-, and 5-bromo-2-chloropyridines, selective bromo displacement is achieved before chloro activation, allowing for iterative C-C bond formation [2]. The target compound's 4-bromo-2-chloro-5-nitro pattern is particularly well-suited for this sequence, as the nitro group further activates the chloro substituent for a second SNAr or cross-coupling event after bromo substitution [3].

Suzuki-Miyaura Chemoselectivity Cross-Coupling Sequential Functionalization

Polar Surface Area and Hydrogen Bond Acceptor Capacity for Ligand Optimization

The target compound has a computed topological polar surface area (tPSA) of 58.7 Ų and 3 hydrogen bond acceptor (HBA) sites, both derived from the nitro group and the pyridine nitrogen [1]. In comparison, the 3-nitro regioisomer 5-bromo-2-chloro-3-nitropyridine (CAS: 67443-38-3) possesses a nearly identical tPSA of 58.7 Ų but exhibits a different molecular geometry that impacts its ability to engage in key polar interactions within a protein binding pocket [2]. The specific vector of the nitro group relative to the halogen substituents influences the directionality of hydrogen bonding and dipole moment, a subtle yet critical difference in structure-based drug design [3].

Polar Surface Area PSA Ligand Efficiency Medicinal Chemistry

Hazard Profile: Acute Oral Toxicity Classification

The target compound carries a GHS hazard classification of H302 (100%): Harmful if swallowed, with a Warning signal word [1]. In contrast, the structurally similar 4-bromo-2-chloro-pyridine (lacking the nitro group) has a more severe H301 classification: Toxic if swallowed [2]. The presence of the nitro group in the target compound does not increase acute oral toxicity relative to the non-nitrated analog, an important consideration for laboratory handling and scale-up risk assessment.

Toxicology GHS Classification Lab Safety Handling

Defined Application Scenarios for 4-Bromo-2-chloro-5-nitropyridine in Research and Industrial Settings


Synthesis of CGRP Receptor Antagonists for Migraine Drug Discovery

Based on its explicit citation in patent WO-2016022644-A1, 4-Bromo-2-chloro-5-nitropyridine is a validated building block for constructing heterocyclic CGRP receptor antagonists [1]. The compound's unique 2-chloro-4-bromo-5-nitro substitution pattern is essential for achieving the correct pharmacophore geometry. Procurement of this specific intermediate enables direct access to the patented synthetic routes for this clinically important target class.

Iterative Suzuki-Miyaura Sequence for Unsymmetrical Biaryl Ligands

The orthogonal reactivity of the C4-bromo and C2-chloro substituents, as established in the class-level evidence, permits two sequential Suzuki couplings to construct unsymmetrical 2,4-diarylpyridines [2]. These products are valuable as ligands for transition metal catalysis. The 5-nitro group can be subsequently reduced to an amino handle for further diversification, making this a strategic three-step, one-scaffold approach to complex ligand architectures.

SNAr-Derived Kinase Inhibitor Intermediates

The presence of an electron-deficient chloro substituent at C2 activated by both the pyridine nitrogen and the ortho-nitro group makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr) by amines [3]. This reactivity is exploited in the synthesis of LRRK2 and TYK2 kinase modulator intermediates, as cited in patents WO-2021048618-A1 and WO-2021048620-A1 . The C4 bromo handle is retained for a subsequent cross-coupling, enabling a modular approach to kinase inhibitor libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-chloro-5-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.